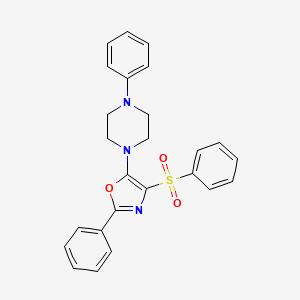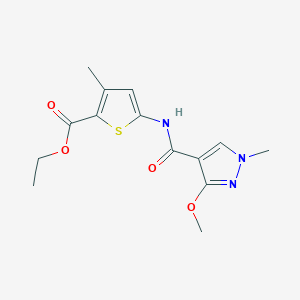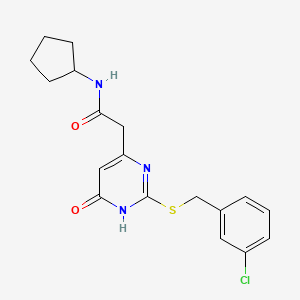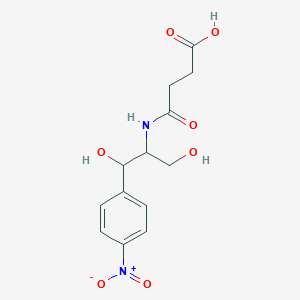![molecular formula C25H20N2O4 B2410099 3-benzyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892420-37-0](/img/structure/B2410099.png)
3-benzyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the benzofuro[3,2-d]pyrimidine family, which has been explored for their biological activities.
Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Scientific Research
Heterocyclic compounds play a crucial role in medicinal chemistry and drug development. They form the backbone of a significant number of drugs and are central to the development of new therapeutic agents.
Novel Synthesis Methods
Research has focused on developing novel synthesis methods for heterocyclic compounds, indicating their importance in pharmaceutical chemistry. For instance, Osyanin et al. (2014) described a novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are important for their antibacterial and fungicidal activity, as well as their potential as neuropeptide S receptor antagonists and antiallergic properties (Osyanin et al., 2014). These findings highlight the ongoing efforts to expand the library of heterocyclic compounds through innovative synthetic pathways.
Potential for Anti-Inflammatory and Analgesic Agents
Another area of research involves the synthesis of novel compounds for anti-inflammatory and analgesic purposes. For example, Abu‐Hashem et al. (2020) synthesized new compounds with potential cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. Their work illustrates the therapeutic potential of heterocyclic compounds in managing pain and inflammation (Abu‐Hashem et al., 2020).
Applications in Nonlinear Optical Materials
Heterocyclic compounds have also been studied for their third-order nonlinear optical properties. Shettigar et al. (2009) investigated two novel styryl dyes with significant potential for nonlinear optical device applications due to their two-photon absorption phenomenon (Shettigar et al., 2009). This research points to the versatility of heterocyclic compounds beyond pharmaceuticals, showing their utility in materials science.
Fluorescence and Quantum Chemical Studies
Research into the fluorescence properties and computational analysis of heterocyclic compounds has also been conducted, demonstrating their potential in creating new fluorescent materials for various applications. Yokota et al. (2012) synthesized fluorescent compounds with strong solid-state fluorescence, highlighting the importance of these materials in scientific and industrial applications (Yokota et al., 2012).
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. The compound’s interaction with these targets plays a crucial role in its mechanism of action .
Mode of Action
The compound interacts with its targets, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are currently under investigation .
Biochemical Pathways
The compound affects certain biochemical pathways, leading to downstream effects. The specific pathways affected by the compound and the nature of these effects are subjects of ongoing research .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound influence its bioavailability. These properties are crucial for understanding the compound’s pharmacokinetics .
Result of Action
The compound’s action results in molecular and cellular effects. These effects are determined by the compound’s interaction with its targets and its influence on biochemical pathways .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. These factors include pH, temperature, and the presence of other molecules .
Propiedades
IUPAC Name |
3-benzyl-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-30-19-11-7-10-18(14-19)16-26-22-20-12-5-6-13-21(20)31-23(22)24(28)27(25(26)29)15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRRUIWACFEUMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-oxo-3H-benzimidazol-1-yl)propyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2410017.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2410018.png)
![propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2410019.png)
![Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride](/img/structure/B2410022.png)


![2-{[2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2410028.png)





![N-(2-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410036.png)